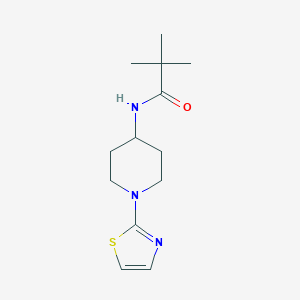

N-(1-(thiazol-2-yl)piperidin-4-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One approach includes the reaction of 1,3-thiazol-2-ylamine with piperidin-4-amine followed by pivaloyl chloride . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Molecular Structure Analysis

The molecular structure of N-(1-(thiazol-2-yl)piperidin-4-yl)pivalamide consists of a thiazole ring, a piperidine ring, and a pivaloyl group. The thiazole ring contributes to its biological activity, while the piperidine moiety enhances its pharmacological properties .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized various 2,4-disubstituted thiazole derivatives and evaluated their antimicrobial properties. These compounds have shown promising activity against bacteria (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger) .

- Certain 2,4-disubstituted thiazole derivatives have demonstrated cytotoxic effects on human tumor cell lines. For instance, a compound with a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide scaffold showed potent effects against prostate cancer cells .

- In vitro studies have revealed that some synthesized 2,4-disubstituted thiazole compounds exhibit strong antioxidant activity. These molecules could potentially be explored for their protective effects against oxidative stress .

- Researchers have focused on understanding how substituents at positions 2 and 4 of the thiazole ring impact biological outcomes. By modifying these positions, scientists aim to optimize the compound’s activity and selectivity .

Antibacterial and Antifungal Activities

Antitumor and Cytotoxic Activity

Antioxidant Properties

Structure–Activity Relationship (SAR) Studies

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives can behave unpredictably when they enter physiological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Biochemical Pathways

Thiazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the physiological system they interact with .

Pharmacokinetics

Thiazole derivatives, in general, have diverse solubility profiles, which can influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OS/c1-13(2,3)11(17)15-10-4-7-16(8-5-10)12-14-6-9-18-12/h6,9-10H,4-5,7-8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQANOLYYURJOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCN(CC1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiazol-2-yl)piperidin-4-yl)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007961.png)

![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)